molecular formula C23H22N6O3 B11266593 3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B11266593
M. Wt: 430.5 g/mol
InChI Key: TXMBNFIVDPZCBR-UHFFFAOYSA-N
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Description

The compound’s full name might be a mouthful, but its significance lies in its hybrid structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Let’s break it down:

    Triazolothiadiazine: This core structure results from fusing a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist

Preparation Methods

Synthetic Routes::

Industrial Production:: While industrial-scale production methods aren’t widely documented, the synthetic routes mentioned above can serve as starting points for process development.

Chemical Reactions Analysis

Reactivity::

  • Oxidation and Reduction : The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
  • Substitution : Substituents on the aromatic rings can participate in substitution reactions.
  • Common Reagents and Conditions : Specific reagents and conditions vary based on the desired modifications. For example, oxidative conditions might involve peracids, while reduction could use metal hydrides.
Major Products::
  • Functionalized Derivatives : Depending on the reaction type, various functional groups can be introduced, leading to diverse derivatives.

Scientific Research Applications

Pharmacological Activities:: This compound exhibits a plethora of pharmacological effects:

  • Anticancer : Some derivatives show promising anticancer activity.
  • Antimicrobial : Active against microbial pathogens.
  • Analgesic and Anti-inflammatory : Potential pain-relieving and anti-inflammatory properties.
  • Antioxidant : Protects against oxidative stress.
  • Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.
  • Antiviral : Active against viruses.
  • Antitubercular : Shows efficacy against tuberculosis.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Uniqueness::

  • The triazolothiadiazine scaffold offers a balance of hydrogen bond acceptor and donor properties, making it versatile for interactions with diverse receptors.
  • Its bioactive profile positions it well for drug design and development.

Similar Compounds:: While this compound stands out, similar structures include other triazolothiadiazines and related heterocyclic scaffolds .

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3

InChI Key

TXMBNFIVDPZCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC

Origin of Product

United States

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